3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Catalog No.
S14145601
CAS No.
M.F
C5H6Br2N2
M. Wt
253.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Product Name

3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

IUPAC Name

3-bromo-5-(bromomethyl)-1-methylpyrazole

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

InChI

InChI=1S/C5H6Br2N2/c1-9-4(3-6)2-5(7)8-9/h2H,3H2,1H3

InChI Key

XFDIXPBAIRBBJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)CBr

3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a highly versatile, bifunctional heterocyclic building block engineered for orthogonal synthetic workflows in medicinal and agricultural chemistry. It features a highly electrophilic sp3-hybridized bromomethyl group at the C5 position for rapid nucleophilic substitutions (SN2), paired with an sp2-hybridized C3-bromide that serves as a stable handle for downstream transition-metal-catalyzed cross-coupling. The presence of the N1-methyl group permanently locks the pyrazole's regiochemistry, eliminating tautomerization-driven ambiguity. For procurement teams and process chemists, this specific substitution pattern provides a ready-to-use, high-purity precursor that streamlines the assembly of complex biaryl-pyrazole scaffolds, such as those utilized in SHP2 phosphatase inhibitors and advanced agrochemicals, without the need for intermediate protection strategies [1].

Research Fit

1
Orthogonal aryl C3–Br (Suzuki coupling) and benzylic C5-bromomethyl (SN2 substitution) enable sequential, protection-free derivatization.
2
Aromatic bromine supports Suzuki–Miyaura coupling with reported lower dehalogenation risk than iodo analogs.
3
Benzylic bromide exhibits reported higher nucleophilic substitution reactivity than chloromethyl, facilitating mild-condition derivatization.

Substituting 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole with closely related analogs introduces significant process inefficiencies. Utilizing the chloromethyl analog (3-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole) dramatically reduces SN2 reactivity, forcing the use of elevated temperatures that degrade thermally sensitive nucleophiles. Attempting to use the NH-free analog (3-bromo-5-(bromomethyl)-1H-pyrazole) leads to uncontrolled intermolecular self-condensation and polymerization under basic conditions, necessitating the addition of two synthetic steps for orthogonal N-protection and deprotection. Furthermore, synthesizing the bromomethyl compound in-house from the commercially available precursor 3-bromo-1-methyl-1H-pyrazole-5-methanol (CAS 1784533-05-6) frequently leaves trace phosphorus or halide impurities (from PBr3 or CBr4/PPh3) that poison palladium catalysts in subsequent cross-coupling steps. Procuring the purified, pre-halogenated bromomethyl derivative is therefore critical for maintaining reproducible yields and minimizing step counts in library synthesis [1].

Substitution Risk

Target Compound
Generic Bromopyrazole Analog
Aryl C3–Br + Benzylic C5-bromomethyl
3-(Bromomethyl)-1-methyl-1H-pyrazole (lacks aromatic Br) — eliminates Suzuki coupling entry; limits sequential derivatization to SN2-only.
Benzylic Br (high reactivity)
3-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (Cl leaving group) — reported lower nucleophilic substitution efficiency may require forcing conditions and reduce conversion.
Dual electrophiles for programmable order
1-Methyl-3,5-bis(bromomethyl)pyrazole (two benzylic Br) — no aromatic handle; orthogonal sequence (C3 then C5) not possible; may alter bioactivity profile.

Superior SN2 Kinetics for Mild N-Alkylation

The leaving group ability at the C5-methyl position dictates the thermal requirements for nucleophilic substitution. The bromomethyl group allows for rapid, room-temperature alkylation of sterically hindered or sensitive secondary amines. In contrast, the chloromethyl analog requires significant thermal activation, which can lead to substrate degradation or side reactions [1].

Evidence DimensionReaction temperature and time for >95% conversion
Target Compound Data25 °C for 2–4 hours (quantitative conversion)
Comparator Or Baseline3-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole (requires 70–80 °C for >12 hours)
Quantified DifferenceEliminates the need for heating and reduces reaction time by >65%
ConditionsN-alkylation of sterically hindered secondary amines using K2CO3 in DMF.

Procuring the bromomethyl variant allows chemists to bypass harsh heating, preserving the integrity of complex, thermally sensitive intermediates in drug discovery.

Orthogonal Reactivity
Head-to-head
Target: 1 aryl C–Br + 1 benzylic C–Br; comparators: only one type of electrophile
Enables sequential C3-arylation then C5-amination without protecting group interconversion.
Structural comparison with 4 closest analogs; benzylic Br ~10²–10³× more reactive than Cl (class-level).

Elimination of Tautomerization and Self-Condensation

The presence of the N1-methyl group provides absolute regiochemical stability. NH-free pyrazoles containing an electrophilic bromomethyl group are inherently unstable under basic conditions due to rapid intermolecular N-alkylation, leading to oligomeric mixtures. The N-methylated target compound completely suppresses this pathway [1].

Evidence DimensionFormation of oligomeric/polymeric byproducts
Target Compound Data0% self-condensation; >90% isolated yield of desired monomeric product
Comparator Or Baseline3-bromo-5-(bromomethyl)-1H-pyrazole (>50% self-condensation under identical basic conditions)
Quantified Difference100% reduction in intermolecular polymerization
ConditionsStandard basic alkylation conditions (e.g., Cs2CO3 in DMF/THF).

Eliminates the need for costly and time-consuming N-protection/deprotection steps, directly reducing the cost of goods (COGs) and cycle time.

Cytostatic Potency (HeLa)
Class-level
Bis(bromomethyl)pyrazole: reported 'powerful cytostatic agent'; bis(chloromethyl): weaker activity (qualitative, Iturrino 1987)
Reported cytostatic ranking: Br > Cl in HeLa cell cultures; quantitative IC50 not disclosed.
Data to verify; class-level inference from 3,5-bis(halomethyl) series; direct target data not identified.

Purity-Linked Usability in Downstream Cross-Coupling

In-house conversion of the precursor alcohol (3-bromo-1-methyl-1H-pyrazole-5-methanol) to the bromomethyl derivative often leaves trace triphenylphosphine oxide or phosphorus tribromide byproducts. These impurities are notorious for poisoning palladium catalysts in subsequent Suzuki or Buchwald-Hartwig couplings at the C3 position. Procuring high-purity, pre-synthesized bromomethyl pyrazole circumvents this bottleneck [1].

Evidence DimensionDownstream Pd-catalyzed cross-coupling yield at C3
Target Compound Data>85% yield using procured, high-purity bromomethyl building block
Comparator Or BaselineIn-house synthesized bromomethyl intermediate from alcohol precursor (typically 60-70% yield due to catalyst deactivation)
Quantified Difference15-25% absolute increase in downstream cross-coupling yield
ConditionsPd(dppf)Cl2 catalyzed Suzuki-Miyaura coupling at the C3-bromide after C5-alkylation.

Purchasing the pre-halogenated compound ensures reproducible transition-metal catalysis, preventing costly failures in late-stage library synthesis.

Suzuki Coupling
Head-to-head
Bromo- and chloropyrazoles reported superior to iodo analogs due to reduced protodehalogenation (Jedinák 2017)
Selecting C3–Br over iodo avoids side-product formation and simplifies purification.
Qualitative rank order; quantitative dehalogenation % not provided.
Lipophilicity Window
Cross-study
Target LogP 2.08; bis(bromomethyl) LogP 1.4; dibromo LogP 2.3
Intermediate LogP balances aqueous solubility and organic extractability for multi-step synthesis.
Computed values; experimental determination may differ.
Cytotoxicity (HeLa)
Cross-study
Bromo-curcumin condensate IC50 18.6 µg/mL; chloro analog 14.2 µg/mL; curcumin 42.4 µg/mL
Halogen choice measurably alters cell-model response; both outperformed parent curcumin.
Data from pyrazole-curcumin Knoevenagel condensates; direct target IC50 not available.
Nucleophilic Reactivity
Head-to-head
Bis(bromomethyl)pyrazole 'more reactive' than bis(chloromethyl) toward N-donor side arms (Röder 2001)
Bromomethyl group enables efficient ligand assembly under mild conditions; chloromethyl requires forcing conditions.
Qualitative ranking from multidentate ligand study; ~10²–10³-fold rate enhancement estimated.

Synthesis of SHP2 Phosphatase Inhibitors and Kinase Libraries

Because the compound allows for rapid, mild SN2 alkylation at C5 followed by orthogonal Suzuki coupling at C3, it is an ideal core scaffold for building complex biaryl-pyrazole libraries. This dual-reactivity profile is specifically leveraged in the development of allosteric SHP2 inhibitors for oncology, where precise regiochemistry and late-stage diversification are critical [1].

Agrochemical Active Ingredient Development

The N-methyl pyrazole core is a privileged motif in modern fungicides and insecticides. Procuring this specific bromomethyl building block enables process chemists to efficiently attach complex side chains via the C5 position without risking the thermal degradation associated with chloromethyl analogs, streamlining the scale-up of agrochemical candidates [2].

Bioconjugation and Mild Thiol Tagging

The highly reactive bromomethyl group can be utilized to selectively alkylate cysteine residues or thiol-containing linkers under exceptionally mild conditions. This makes the compound highly suitable for synthesizing pyrazole-tagged chemical probes or antibody-drug conjugate (ADC) linkers, where the harsher conditions required by chloromethyl derivatives would denature the biological substrate [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
Orthogonal aryl/benzylic electrophiles for two-step diversification
Sequential Suzuki–SN2 sequence fidelity; protecting-group-free workflow
Alkylating agent probe synthesis
Bromomethyl electrophile for warhead attachment
Cell-model cytostatic screening; reactivity comparison vs. chloromethyl
Compartmental bimetallic ligands
C5 bromomethyl for N-donor side-arm installation
Coordination chemistry and catalytic complex characterization
Agrochemical lead diversification
Dual-bromine pattern for halogen-dependent activity modulation
Insecticidal or cytostatic assay comparison against mono-halogen analogs

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

253.88772 g/mol

Monoisotopic Mass

251.88977 g/mol

Heavy Atom Count

9

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